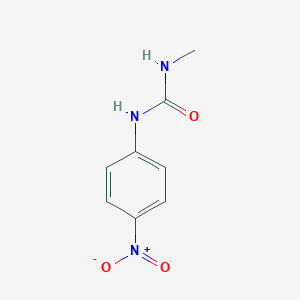

N-Methyl-N'-(4-nitrophenyl)urea

Description

Contextualizing Urea (B33335) Derivatives in Contemporary Chemistry

Urea and its derivatives are cornerstones of medicinal chemistry and drug discovery. nih.gov This prominence is largely due to the urea functional group's capacity to act as both a hydrogen bond donor and acceptor, enabling it to form stable, multipoint interactions with biological targets like proteins and enzymes. nih.gov This ability to form robust hydrogen bond networks is crucial for stabilizing ligand-receptor interactions and is a key element in achieving specific biological activity.

The urea moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural framework found in a variety of drugs with diverse pharmacological properties. frontiersin.org Over 90,000 synthetic compounds containing the urea scaffold have been documented, highlighting its versatility. frontiersin.org A prime example of a successful urea-based drug is Sorafenib, a multi-kinase inhibitor used in cancer therapy, which features a diaryl urea structure. nih.govfrontiersin.org

Furthermore, the substitution on the urea nitrogens plays a critical role in determining the molecule's conformational preferences. For instance, the introduction of an N-methyl group can influence the molecule's three-dimensional shape, which in turn can affect its solubility and binding affinity to a target. nih.gov

Significance of the Nitrophenyl Moiety in Molecular Design and Biological Activity

The nitrophenyl moiety, and specifically the nitro group (–NO2), is a versatile and unique functional group in medicinal chemistry. nih.gov It is a strong electron-withdrawing group, which can significantly alter the electronic distribution within a molecule. This property can influence a compound's pharmacokinetics and pharmacodynamics, affecting its stability, solubility, and receptor binding affinity.

The presence of a nitro group has been instrumental in the development of a wide range of therapeutic agents, including anticancer, antitubercular, and antiparasitic drugs. In many cases, these compounds function as prodrugs that are activated through bioreductive mechanisms within the target cells or organisms.

Research into nitrophenyl urea derivatives has revealed significant biological activities. For example, studies on 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Another related compound, 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, is recognized as an important activated fragment in derivatives of the anticancer drug Sorafenib. These examples underscore the potential of the nitrophenyl urea scaffold as a basis for developing new bioactive agents.

Scope and Research Trajectories for N-Methyl-N'-(4-nitrophenyl)urea

While specific, published research focusing exclusively on the biological activities or applications of this compound is limited, its structural components suggest several potential research trajectories. The combination of the N-methyl urea and 4-nitrophenyl groups provides a framework that could be explored for various therapeutic purposes.

Given that related nitrophenyl urea compounds have demonstrated antibacterial and anticancer potential, a primary research avenue for this compound would be its evaluation as an antimicrobial or cytotoxic agent. mdpi.comnih.gov Screening this compound against a panel of bacterial strains and cancer cell lines could reveal potential therapeutic utility.

Furthermore, this compound could serve as a valuable intermediate or building block in synthetic chemistry. For instance, related structures like Methyl 6-(3-(4-nitrophenyl)ureido)nicotinate have been synthesized as precursors for more complex molecules with potential cytotoxic activity. nih.govturkjps.org this compound could similarly be used as a starting point for the creation of libraries of more complex urea derivatives for drug discovery programs. Its availability as a research chemical supports its potential role as a tool compound in proteomics and other areas of biochemical investigation. scbt.com Future research would be necessary to fully elucidate the specific properties and potential applications of this particular molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-9-8(12)10-6-2-4-7(5-3-6)11(13)14/h2-5H,1H3,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRUCOUQQILQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of N-Methyl-N'-(4-nitrophenyl)urea, offering precise information about the hydrogen and carbon framework of the molecule.

Proton NMR (¹H NMR) for Structural Confirmation and Conformational Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule, confirming its structural integrity. The aromatic protons on the nitrophenyl ring typically appear as a set of doublets due to ortho and meta couplings. The protons ortho to the electron-withdrawing nitro group are deshielded and resonate at a lower field (higher ppm) compared to the protons meta to it. The protons of the N-H groups exhibit characteristic broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature, indicating their involvement in hydrogen bonding. The methyl group attached to the urea (B33335) nitrogen gives rise to a singlet, typically in the upfield region of the spectrum.

Conformational analysis can be inferred from the chemical shifts and coupling constants. For instance, the magnitude of the coupling constants between the aromatic protons can provide insights into the substitution pattern of the phenyl ring. Furthermore, variations in the chemical shifts of the N-H protons upon changes in experimental conditions can allude to different conformational states stabilized by intra- or intermolecular hydrogen bonds.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (ortho to NO₂) | ~8.1-8.3 | Doublet (d) | Deshielded by the electron-withdrawing nitro group. |

| Aromatic (meta to NO₂) | ~7.5-7.7 | Doublet (d) | Shielded relative to the ortho protons. |

| N-H (adjacent to phenyl) | ~9.0-9.5 | Singlet (s, broad) | Chemical shift is solvent and concentration-dependent. |

| N-H (adjacent to methyl) | ~6.0-6.5 | Singlet (s, broad) | Chemical shift can vary based on hydrogen bonding. |

| Methyl (N-CH₃) | ~2.7-2.9 | Singlet (s) | Appears in the upfield region. |

Note: The expected chemical shifts are based on data from analogous compounds and are subject to variation based on the solvent and experimental conditions.

Carbon NMR (¹³C NMR) for Molecular Framework Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the urea moiety is typically found in the downfield region of the spectrum, around 150-160 ppm. The aromatic carbons also show a range of chemical shifts influenced by the substituents. The carbon atom bearing the nitro group (C-NO₂) is significantly deshielded, while the other aromatic carbons can be assigned based on their expected electronic environments. The methyl carbon (N-CH₃) will appear as a sharp signal in the upfield region.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (Urea) | ~152-155 | Downfield shift due to the electronegative oxygen and nitrogen atoms. |

| Aromatic (C-NO₂) | ~145-148 | Deshielded by the nitro group. |

| Aromatic (C-NH) | ~138-142 | The carbon atom directly attached to the urea nitrogen. |

| Aromatic (CH, ortho to NO₂) | ~124-126 | |

| Aromatic (CH, meta to NO₂) | ~118-120 | |

| N-CH₃ | ~30-32 | Upfield signal characteristic of a methyl group attached to nitrogen. |

Note: The expected chemical shifts are based on data from analogous compounds like (4-nitrophenyl)urea (B1584136) and N-methyl-N-(4-methylphenyl)urea and are subject to variation based on the solvent and experimental conditions. nih.govnih.gov

Two-Dimensional NMR Techniques (e.g., NOESY) for Intermolecular Interactions and Conformational Dynamics

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for elucidating the spatial relationships between atoms within the this compound molecule. libretexts.org NOESY detects through-space dipolar couplings between protons that are in close proximity, typically within 5 Å. youtube.com This information is crucial for determining the preferred conformation of the molecule in solution.

For this compound, a NOESY experiment could reveal correlations between the N-H protons and nearby aromatic or methyl protons, providing direct evidence for specific rotational conformers. For example, a cross-peak between the methyl protons and the aromatic protons would indicate a conformation where these groups are spatially close. The presence or absence of such cross-peaks can help to build a three-dimensional model of the molecule and understand its conformational dynamics, such as the rotation around the C-N bonds of the urea linkage. libretexts.orgyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in this compound and their bonding environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. The N-H stretching vibrations of the urea moiety typically appear as a broad band or multiple bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the "Amide I" band in ureas, is a strong and sharp absorption typically observed around 1630-1680 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are expected around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. spectroscopyonline.com Bending vibrations of the N-H groups ("Amide II" band) and C-N stretching vibrations also appear in the fingerprint region of the spectrum, providing further structural confirmation. docbrown.inforesearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | 3200-3400 | Medium to Strong, Broad |

| C-H Stretching (Aromatic) | 3000-3100 | Medium |

| C-H Stretching (Methyl) | 2850-2960 | Medium |

| C=O Stretching (Amide I) | 1630-1680 | Strong |

| N-H Bending (Amide II) | 1550-1620 | Medium to Strong |

| NO₂ Asymmetric Stretching | 1500-1550 | Strong |

| NO₂ Symmetric Stretching | 1300-1370 | Strong |

| C-N Stretching | 1200-1350 | Medium |

Note: The expected wavenumber ranges are based on general spectroscopic data for ureas and nitro compounds. spectroscopyonline.comdocbrown.inforesearchgate.netresearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy offers a complementary vibrational analysis of this compound. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching vibration of the nitro group, which is strong in the FT-IR spectrum, also gives a characteristically strong band in the Raman spectrum. researchgate.netosti.gov The aromatic ring vibrations, particularly the ring breathing modes, are often more prominent in the Raman spectrum than in the FT-IR spectrum. The C=O stretching vibration of the urea is also observable. Raman spectroscopy can be particularly useful for studying this compound in aqueous solutions due to the weak Raman scattering of water. Furthermore, it can be a valuable tool for analyzing the crystalline structure and polymorphism of the solid-state material. chemicalbook.comchemicalbook.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the molecular orbitals and chromophoric systems within the molecule.

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its constituent chromophores: the nitrophenyl group and the urea moiety. The molecule contains π electrons in the aromatic ring, non-bonding (n) electrons on the nitrogen and oxygen atoms, and the nitro group, which extends the conjugation. nih.govnih.gov The interaction of these systems gives rise to characteristic absorption bands.

The primary electronic transitions observed for organic molecules like this are π→π* and n→π. nist.gov The π→π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. researchgate.net For this compound, these are associated with the conjugated system of the 4-nitrophenyl group. The presence of the nitro group in conjugation with the benzene (B151609) ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to unsubstituted benzene. researchgate.net This strong absorption is characteristic of many nitroaromatic compounds and is often observed in the 300-400 nm range. researchgate.net

The n→π* transitions involve the promotion of a non-bonding electron (from the urea's oxygen or nitrogen atoms, or the nitro group's oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π→π* transitions. miamioh.edu The solvent environment can influence the position of these absorption bands; polar solvents may cause a blue shift (hypsochromic shift) for n→π* transitions. nih.gov

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Conjugated 4-Nitrophenyl system | ~300 - 400 nm | High |

| n → π | C=O (Carbonyl) and -NO₂ (Nitro) groups | >280 nm | Low |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed ultraviolet or visible radiation. While a powerful tool, its application to this compound is limited by the chemical nature of the nitro group. Aromatic nitro compounds are well-documented as being weakly fluorescent or non-fluorescent.

The nitro group (-NO₂) is a strong electron-withdrawing group that often acts as a fluorescence quencher. Upon excitation to a singlet excited state (S₁), the molecule can undergo rapid and efficient intersystem crossing to a triplet state (T₁). This process provides a non-radiative pathway for the molecule to return to the ground state, thus preventing the emission of a photon as fluorescence. Consequently, this compound is expected to exhibit minimal to no fluorescence emission, a common characteristic for molecules containing a nitroaromatic moiety.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation products.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition and molecular formula. The theoretical exact mass of this compound is calculated from the sum of the monoisotopic masses of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16).

The molecular formula for this compound is C₈H₉N₃O₃. The calculated monoisotopic mass confirms the elemental composition and is a critical parameter for identifying the compound in complex mixtures. nih.gov In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated molecule, [M+H]⁺.

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (N) | 3 | 14.003074 | 42.009222 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass [M] | 195.064392 | ||

| Expected [M+H]⁺ | 196.072217 |

The fragmentation pattern of this compound, typically studied using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), reveals its structural connectivity. Based on the functional groups present, several characteristic fragmentation pathways can be predicted. miamioh.edu

The molecular ion peak [M]⁺• would be observed at m/z 195. Key fragmentation processes include the loss of the nitro group components and cleavage around the central urea linkage. A prominent fragmentation pathway for aromatic nitro compounds is the loss of NO₂ (46 Da) and NO (30 Da). miamioh.edu Cleavage of the C-N and N-C bonds of the urea moiety is also expected, leading to characteristic fragment ions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 195 | [C₈H₉N₃O₃]⁺• (Molecular Ion) | - |

| 164 | [O₂N-C₆H₄-NCO]⁺• (4-nitrophenyl isocyanate) | •CH₃NH |

| 149 | [M - NO₂]⁺ | •NO₂ |

| 138 | [H₂N-C₆H₄-NO₂]⁺• (4-nitroaniline) | CH₃NCO |

| 122 | [O₂N-C₆H₅]⁺• (Nitrobenzene) | •NHCONHCH₃ |

| 92 | [C₆H₄NH₂]⁺ | •NO₂, •NCO |

| 57 | [CH₃NCO]⁺• (Methyl isocyanate) | •NHC₆H₄NO₂ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for separating this compound from impurities and analyzing it within complex mixtures. nih.gov The method couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

For a polar compound like this compound, a reversed-phase (RP) HPLC method is commonly employed. A C18 column is a standard choice, providing separation based on hydrophobicity. However, due to the compound's polarity, retention might be weak. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acidifier such as formic acid to promote protonation and improve ionization efficiency for MS detection. nih.gov

| Parameter | Description |

|---|---|

| Chromatography Mode | Reversed-Phase (RP) or Hydrophilic Interaction (HILIC) |

| Stationary Phase (Column) | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution | Gradient elution (e.g., 5% B to 95% B over 10-20 minutes) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for quantitation of [M+H]⁺ at m/z 196.07 |

Crystallography and Solid State Structural Analysis

Single Crystal X-ray Diffraction of N-Methyl-N'-(4-nitrophenyl)urea and Analogues

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. While specific crystallographic data for this compound is not extensively published, comprehensive studies on a series of its analogues, particularly N-Aryl-N'-(4-nitrophenyl)ureas, provide profound insights into the structural characteristics that this compound is likely to exhibit. acs.orgdiva-portal.org

The molecular conformation of nitrophenyl urea (B33335) derivatives in the crystalline state is highly dependent on the nature and position of substituents. Studies on N-Aryl-N'-(4-nitrophenyl)urea analogues reveal two primary conformational categories. acs.orgdiva-portal.org

In one category, the phenyl rings are significantly twisted out of the plane of the central urea group. This twisted conformation is often observed when strong, directional hydrogen bonds, known as the urea tape motif, dominate the crystal packing. diva-portal.org Conversely, a more planar conformation, where the phenyl rings are nearly coplanar with the urea moiety, is found in structures where other hydrogen bonding patterns, such as those involving the nitro group, prevail. acs.orgdiva-portal.org Molecular conformer energy calculations have shown that a planar trans-trans conformation is generally more stable than a twisted rotamer. diva-portal.org However, the presence of specific functional groups can steer crystallization towards the metastable, twisted conformation. acs.org For instance, the introduction of a methyl group on one of the urea nitrogens can disrupt planarity, which in turn influences the crystal packing energy and solubility. nih.gov

Table 1: Conformational Categories in N-Aryl-N'-(4-nitrophenyl)urea Analogues

| Conformation Type | Description | Associated Packing Motif |

|---|---|---|

| Twisted | Phenyl rings are twisted out of the urea plane. diva-portal.org | Urea Tape (α-network) diva-portal.org |

| Planar | Phenyl rings are nearly coplanar with the urea plane. diva-portal.org | Urea-Nitro/Urea-Solvent Synthon diva-portal.org |

The crystal packing of this compound and its analogues is primarily governed by hydrogen bond competition. The urea group contains excellent hydrogen bond donors (N-H) and an acceptor (C=O), while the nitrophenyl group provides an additional acceptor site (NO2). This leads to two main competing hydrogen bond patterns, or synthons. acs.orgdiva-portal.org

Urea Tape Structure (α-network): This is a well-known motif in ureas, where molecules form one-dimensional tapes through robust N-H···O=C hydrogen bonds. researchgate.net This pattern is favored when the urea carbonyl is the most effective hydrogen bond acceptor. diva-portal.org

Urea-Nitro/Urea-Solvent Structure: In this arrangement, the N-H donors bypass the urea carbonyl and form hydrogen bonds with the nitro group of an adjacent molecule or with solvent molecules incorporated into the crystal. diva-portal.org Surprisingly, in these structures, the urea carbonyl group hardly participates in strong hydrogen bonding, engaging instead in weaker C-H···O interactions. acs.orgdiva-portal.org

The dominant packing motif is influenced by the electronic properties of the substituents on the aryl ring. For many electron-withdrawing aryl ureas, the urea-nitro synthon is the prevailing pattern. diva-portal.org However, certain functional groups that can form specific secondary interactions with the nitro group can steer crystallization towards the classic urea tape structure. acs.org

The specific arrangement of molecules is described by the unit cell dimensions (lattice parameters) and the symmetry of the crystal (space group). For example, the related compound 1,3-bis(m-nitrophenyl)urea has been studied in detail and its lattice parameters determined, as shown in the table below. rsc.org

Table 2: Representative Crystal Data for a Nitrophenyl Urea Analogue (β-form of 1,3-bis(m-nitrophenyl)urea) rsc.org

| Parameter | Value |

|---|---|

| Formula | C13H10N4O5 |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 20.95(1) |

| b (Å) | 4.712(3) |

| c (Å) | 6.715(4) |

| **β (°) ** | 104.96(5) |

| **Volume (ų) ** | 641.4 |

| Z | 2 |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science. Different polymorphs of the same compound can have different physical properties. Nitrophenyl urea derivatives are known to exhibit polymorphism. rsc.org

A notable example is 1,3-bis(m-nitrophenyl)urea (MNPU), which exists in two polymorphic forms, designated α and β. rsc.org The two forms have different crystal symmetries and molecular packing. The β-form is non-centrosymmetric, while the α-form is centrosymmetric. rsc.org This difference arises from distinct molecular conformations and hydrogen-bonding interactions in the solid state. rsc.org The two polymorphs can be distinguished by techniques such as X-ray powder diffraction and infrared spectroscopy. rsc.org The transformation from the β-form to the α-form can be induced by heating. rsc.org The ability to control which polymorph is formed is crucial and can often be achieved by varying crystallization conditions such as solvent or temperature.

Table 3: Crystallographic Data for the Polymorphs of 1,3-bis(m-nitrophenyl)urea rsc.org

| Parameter | β-Polymorph (Non-centrosymmetric) | α-Polymorph (Centrosymmetric) |

|---|---|---|

| Space Group | C2 | P2₁/c |

| a (Å) | 20.95(1) | - |

| b (Å) | 4.712(3) | - |

| c (Å) | 6.715(4) | - |

| **β (°) ** | 104.96(5) | - |

| Z | 2 | - |

Note: Full lattice parameters for the α-polymorph were not detailed in the source.

Powder X-ray Diffraction for Bulk Sample Characterization

While single-crystal X-ray diffraction provides the ultimate structural detail for a single crystal, powder X-ray diffraction (PXRD) is an essential tool for the analysis of bulk, polycrystalline samples. The technique is used to obtain a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid.

The primary applications of PXRD in the context of this compound and its analogues include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a reference pattern from a known single crystal structure confirms the identity and purity of the bulk material.

Polymorph Screening: As different polymorphs have different crystal structures, they produce distinct PXRD patterns. rsc.org PXRD is therefore a key method for identifying which polymorphic form is present in a bulk sample and for detecting mixtures of polymorphs.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks can provide qualitative information about the degree of crystallinity of the sample. For instance, the major peaks for the parent compound urea are found at 2θ values of 22° and 35°. researchgate.net

Computational Chemistry and Theoretical Modeling of N Methyl N 4 Nitrophenyl Urea

Density Functional Theory (DFT) Calculations

DFT has become a primary tool for investigating the electronic characteristics of urea (B33335) derivatives. It offers a balance between accuracy and computational cost, making it suitable for analyzing geometry, electronic orbitals, and various molecular properties.

Theoretical geometry optimization of N-aryl-N'-4-nitrophenyl ureas shows that the conformation of the molecule is a key determinant of its properties. The planarity of the urea unit and the torsion angles of the phenyl rings are critical. researchgate.net In many diarylureas, the phenyl rings are twisted out of the urea plane. researchgate.net The molecular conformation is often a balance between steric hindrance and electronic effects like conjugation.

The electronic structure is frequently analyzed using Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. aimspress.comnih.gov A smaller energy gap suggests higher reactivity. aimspress.comnih.gov

For molecules with donor-acceptor character, such as N-Methyl-N'-(4-nitrophenyl)urea, the HOMO is typically localized on the electron-donating part of the molecule (the methyl-urea and phenyl group), while the LUMO is concentrated on the electron-accepting nitro group. aimspress.com This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO gap for similar compounds is a key parameter in assessing their electronic behavior. aimspress.comnih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Similar Nitroaromatic Compounds

| Compound/State | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Temozolomide (Neutral, Gas Phase) | - | - | 4.89 |

| Temozolomide (Anion, Alpha Mode) | - | - | 3.11 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.18094 | -0.26751 | 0.08657 |

Data is illustrative and based on calculations for analogous compounds to demonstrate typical values. aimspress.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions). researchgate.net

For a molecule like this compound, the MEP map would show:

Negative Regions (Red): Concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl group of the urea moiety. These are the most likely sites for electrophilic attack. researchgate.net

Positive Regions (Blue): Located around the hydrogen atoms of the amine groups, which are the primary sites for nucleophilic attack. nih.govresearchgate.net

This visual representation is crucial for understanding intermolecular interactions, particularly hydrogen bonding patterns, which are dominant in the crystal packing of urea derivatives. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.eduq-chem.comnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. wisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). nih.govchalcogen.ro These interactions represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would be expected, such as:

Intramolecular charge transfer from the lone pair orbitals of the nitrogen and oxygen atoms to the antibonding orbitals (σ* or π*) of the phenyl ring and nitro group.

Hyperconjugative interactions that contribute to the stability of the molecule. nih.govchalcogen.ro

NBO analysis reveals that such delocalization effects, or departures from the idealized Lewis structure, are fundamental to the molecule's stability and electronic properties. nih.govwisc.edu For instance, studies on similar molecules have shown that charge transfer can cause stabilization within the structure. chalcogen.ro

Organic molecules with significant charge-transfer character, like this compound, are of great interest for applications in non-linear optics (NLO). researchgate.netjhuapl.edunih.gov The presence of an electron-donating group (methylamino) and a strong electron-withdrawing group (nitro) connected by a π-conjugated system (the phenyl ring) is a classic design for NLO chromophores. optica.org

Theoretical calculations, particularly DFT, are used to predict NLO properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govoptica.org

A large β value is indicative of a strong NLO response.

Compounds like N-(4-nitrophenyl)-L-prolinol (NPP) and N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN), which are structurally related to this compound, have been shown to possess large molecular hyperpolarizabilities and exhibit significant second-harmonic generation (SHG) efficiency, often many times that of the standard material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.netoptica.org

The calculated NLO properties are highly dependent on the molecular geometry and the extent of intramolecular charge transfer. optica.org

Table 2: Predicted NLO Properties of Related Compounds

| Compound | Property | Value | Reference |

|---|---|---|---|

| Urea para-nitrophenol (UPN) | SHG Efficiency | 3.5 times that of KDP | researchgate.net |

| N-(4-nitrophenyl)-L-prolinol (NPP) | Powder SHG Efficiency | >100 times that of urea | optica.org |

Molecular Dynamics (MD) Simulations

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly in a solution environment. nih.govnih.gov

MD simulations can track the conformational changes of this compound in different solvents. nih.gov These simulations are crucial for understanding:

Conformational Stability: Studies on similar diarylureas have shown that planar, trans-trans conformations can be more stable than twisted rotamers. researchgate.net MD simulations can explore the energy landscape and determine the relative populations of different conformers in solution.

Solvent Effects: The interaction with solvent molecules, primarily through hydrogen bonding, can significantly influence conformational preferences. MD simulations can model how urea denatures proteins by displacing water molecules and binding directly to amide groups. nih.gov

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking, both intramolecularly and with the solvent, can be analyzed. This is critical as hydrogen bonding dictates the supramolecular assembly and crystal packing of urea derivatives. researchgate.netfigshare.com

By simulating the molecule's movement, MD provides a bridge between the theoretical properties of an isolated molecule and its behavior in a realistic chemical environment. nih.gov

Interaction with Biological Macromolecules and Solvent Systems

The interaction of this compound with biological macromolecules and within various solvent systems is a critical area of study, often explored through computational methods to elucidate the nature of these non-covalent forces. The urea moiety is known for its ability to modulate the stability of biomolecules, a phenomenon that can be investigated at the molecular level using theoretical models. nih.gov

In biological contexts, urea and its derivatives can interact with proteins and nucleic acids. nih.gov For this compound, key interactions would involve its urea group and the nitrophenyl ring. The urea component can form hydrogen bonds, while the aromatic ring can engage in stacking interactions. nih.gov For instance, in studies of urea transporters, parallel arrangements of aromatic rings from amino acids like phenylalanine in the protein pore have been shown to lower the energy barrier for urea transport through favorable stacking interactions. nih.gov Similarly, the nitrophenyl group of this compound could participate in π-π stacking or NH-π interactions with aromatic residues in proteins or with the nucleobases of DNA and RNA. nih.gov

The table below summarizes the potential interactions of this compound based on studies of analogous systems.

| Interacting Partner | Potential Interaction Types | Computational Investigation Method |

| Biological Macromolecules (Proteins, Nucleic Acids) | Hydrogen Bonding (Urea N-H donors, C=O acceptor) nih.gov | Molecular Dynamics (MD) Simulations |

| π-π Stacking (Nitrophenyl ring) nih.gov | Quantum Mechanics (QM) Calculations | |

| NH-π Interactions (Urea NH with aromatic rings) nih.gov | Molecular Dynamics (MD) Simulations | |

| Solvent Systems (e.g., Water, Chloroform, Alkanes) | Solute-Solvent Hydrogen Bonding rsc.orgnih.gov | MD Simulations |

| Solvophobic/Hydrophobic Effects nih.govacs.org | MD Simulations, COSMO-RS |

Intermolecular Interaction Energy Calculations

Lattice Energy Calculations for Crystal Stability

Lattice energy is a fundamental property that quantifies the stability of a crystal lattice. libretexts.org It is the energy released when gaseous ions or molecules come together to form a crystalline solid. libretexts.org For molecular crystals like this compound, lattice energy calculations are crucial for assessing the stability of different potential crystal forms (polymorphs). These calculations are typically performed using computational methods such as periodic density functional theory (DFT).

In a study on the closely related N-(4-methylphenyl)-4′-(4-nitrophenyl)urea, relative lattice energy calculations were performed to evaluate the stability of its dimethyl sulfoxide (B87167) (DMSO) solvate. researchgate.net This type of analysis helps to rationalize why certain crystal structures are formed over others. researchgate.net The calculations provide a quantitative measure of the energetic favorability of the packing arrangement and intermolecular interactions within the crystal. For this compound, such calculations would be essential to predict and rank the stability of its potential polymorphs, guiding experimental efforts to crystallize the most stable form. crystalmathatnyu.org

The stability of a crystal is dominated by the lattice energy, which arises from the sum of all intermolecular interactions. libretexts.org The following table shows an example of calculated lattice energy for a related compound, illustrating the type of data generated in such studies.

| Compound | Method | Calculated Relative Lattice Energy (ΔE_latt) |

| N-(4-methylphenyl)-4′-(4-nitrophenyl)urea DMSO solvate | VASP (Vienna Ab initio Simulation Package) | Not specified, but used for stability assessment researchgate.net |

Quantum Chemical Topology Approaches (e.g., AIM, RDG) for Non-Covalent Interactions

To gain a deeper insight into the specific non-covalent interactions (NCIs) that stabilize the crystal lattice, quantum chemical topology methods are employed. researchgate.net The most prominent of these are the Quantum Theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) analysis. nih.govnih.gov

AIM analysis examines the topology of the electron density (ρ) to characterize chemical bonds and intermolecular interactions. nih.gov The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For hydrogen bonds, low ρ and positive ∇²ρ values are characteristic of closed-shell interactions (i.e., electrostatic in nature). nih.gov

RDG analysis is a powerful method for visualizing and characterizing weak non-covalent interactions. nih.govscielo.org.mx It involves plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix. nih.gov This plot reveals different types of interactions:

Hydrogen bonds: Appear as strong, attractive interactions with negative sign(λ₂)ρ values. scielo.org.mx

Van der Waals interactions: Characterized by sign(λ₂)ρ values close to zero. scielo.org.mx

Steric repulsion: Indicated by large, positive sign(λ₂)ρ values. scielo.org.mx

For this compound, these methods would be used to identify and quantify the strength of various NCIs, such as the strong N-H···O hydrogen bonds forming the characteristic urea α-network or "urea tape" synthon, as well as weaker C-H···O and C-H···π interactions involving the methyl and phenyl groups. researchgate.net These analyses provide a detailed map of the bonding landscape that governs the supramolecular assembly. researchgate.netunamur.be

| Topological Method | Information Provided | Application to this compound |

| AIM (Atoms in Molecules) | Identifies and characterizes NCIs via bond critical points (BCPs). nih.gov | Quantify strength of N-H···O, C-H···O, and other hydrogen bonds. |

| RDG (Reduced Density Gradient) | Visualizes regions of hydrogen bonding, van der Waals interactions, and steric repulsion. nih.govscielo.org.mx | Map the full range of attractive and repulsive non-covalent interactions in the crystal packing. |

Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) encompasses computational methodologies aimed at identifying the most stable, low-energy crystal packing arrangements for a given molecule based solely on its chemical diagram. crystalmathatnyu.org This is a critical tool in materials science and pharmaceutical development for discovering polymorphs. rsc.org

Computational Approaches to Predict Crystal Forms and Packing

The CSP process typically begins by generating a multitude of plausible crystal structures through sophisticated search algorithms that explore different space groups, molecular conformations, and packing arrangements. The energetic ranking of these hypothetical structures is then performed using force fields or, more accurately, with quantum mechanical methods like periodic DFT. crystalmathatnyu.org

These calculations generate a "crystal energy landscape," which plots the relative lattice energy of the predicted structures. crystalmathatnyu.org The structures residing at the lowest energy minima on this landscape represent the most likely polymorphs to be observed experimentally. For this compound, CSP would be used to predict its likely crystal forms, including the packing motifs and intermolecular hydrogen-bonding networks that define each polymorph. This predictive capability is invaluable for understanding polymorphism and for targeting the synthesis of specific crystal forms with desired properties. rsc.org

Validation with Experimental Crystallographic Data

The ultimate test of any CSP study is the comparison of predicted crystal structures with those determined experimentally, typically through single-crystal X-ray diffraction. crystalmathatnyu.org A successful prediction is one where the structure of the experimentally observed form matches one of the low-energy structures on the calculated crystal energy landscape.

For related diaryl ureas, computational conformer energy calculations have been validated against experimental data, showing that while a planar conformation may be more stable for an isolated molecule, twisted conformers can be preferred in the crystal due to more effective hydrogen bonding. researchgate.net In the context of CSP for this compound, once a crystal is obtained, its experimentally determined structure would be compared to the list of predicted candidates. Agreement between the predicted and experimental cell dimensions, space group, and atomic coordinates serves to validate the computational methodology. rsc.orgchemeo.com This validation process is crucial for refining CSP methods and increasing their predictive power. crystalmathatnyu.org

Supramolecular Chemistry and Intermolecular Interactions of Nitrophenyl Ureas

Hydrogen Bonding Patterns in N-Methyl-N'-(4-nitrophenyl)urea and Derivatives

Hydrogen bonding is the dominant intermolecular force governing the crystal packing of this compound and its derivatives. The urea (B33335) group's N-H donors and C=O acceptor, along with the nitro group's oxygen atoms, create a competitive environment for the formation of various hydrogen bonding motifs.

Classic N-H···O Hydrogen Bonds (e.g., Urea Tape Structures, α-Networks)

A common and robust hydrogen bonding motif in ureas is the one-dimensional "urea tape" or "α-network," formed through classic N-H···O=C hydrogen bonds. acs.orgresearchgate.net In this arrangement, each urea molecule donates two hydrogen bonds from its N-H groups to the carbonyl oxygen of two adjacent molecules, and its own carbonyl oxygen accepts two hydrogen bonds. This creates a characteristic eight-membered ring pattern. researchgate.net Studies on a series of N-X-phenyl-N′-p-nitrophenyl ureas (where X can be H, F, Cl, Br, I, CN, C≡CH, and Me) show that some derivatives crystallize in this tape motif. acs.orgresearchgate.net For the urea tape structure to form, the diaryl urea molecule typically adopts a twisted conformation, where the phenyl rings are rotated out of the plane of the urea group. researchgate.net This twisted conformation makes the urea carbonyl a better hydrogen bond acceptor. acs.org

| Hydrogen Bond Motif | Description | Associated Molecular Conformation | Reference |

|---|---|---|---|

| Urea Tape (α-Network) | Classic N-H···O=C hydrogen bonds forming a one-dimensional chain with eight-membered rings. | Phenyl rings are twisted out of the urea plane. | acs.orgresearchgate.net |

| Urea···Nitro Synthon | N-H donors form hydrogen bonds with the NO₂ group instead of the urea carbonyl. | Phenyl rings are coplanar with the urea group. | acs.orgresearchgate.net |

| Urea···Solvent Synthon | N-H donors form hydrogen bonds with solvent oxygen acceptor atoms. | Phenyl rings are coplanar with the urea group. | acs.orgresearchgate.net |

Role of the Nitro Group as a Hydrogen Bond Acceptor

Despite the stability of the urea tape motif, the nitro group (NO₂) on the phenyl ring introduces a significant competing hydrogen bond acceptor site. acs.orgresearchgate.net In many crystal structures of N-aryl-N'-(4-nitrophenyl) ureas, the dominant pattern involves the urea N-H donors forming hydrogen bonds with the oxygen atoms of the nitro group rather than the urea carbonyl. acs.orgresearchgate.net This urea···nitro synthon is particularly prevalent in derivatives with electron-withdrawing groups. acs.org The formation of this alternative motif is associated with a more planar conformation of the molecule, where the phenyl rings are coplanar with the urea backbone. researchgate.net While the nitro group can act as an acceptor, studies have shown it to be a relatively weak hydrogen bonder compared to other oxygen-containing functionalities like ethers or dimethyl sulfoxide (B87167) (DMSO). unl.edu Nevertheless, its presence provides a crucial alternative that can direct the crystal packing away from the classic urea tape. acs.org

Competition in Hydrogen Bonding Motifs with Solvents and Other Acceptors

The presence of solvent molecules with hydrogen bond accepting capabilities can further complicate the supramolecular assembly. Solvents like dimethylformamide (DMF) or ethyl acetate can compete with both the urea carbonyl and the nitro group to form hydrogen bonds with the urea N-H donors. acs.orgmdpi.comnorthwestern.edu In several N-aryl-N'-(4-nitrophenyl) urea structures, the N-H donors are observed to form hydrogen bonds with oxygen acceptor atoms from the solvent, creating a urea···solvent synthon. acs.orgresearchgate.net This competition disrupts the formation of the otherwise strong N-H···O urea tape. acs.org The outcome of this competition depends on the relative hydrogen bond acceptor strength of the solvent versus the urea carbonyl and nitro groups, as well as steric factors. mdpi.com For instance, when a solvent molecule is a strong hydrogen bond acceptor, it can effectively replace the urea-urea or urea-nitro interactions. mdpi.comnorthwestern.edu

Non-Covalent Interactions

Halogen Bonding, Chalcogen Bonding, and Other Weak Interactions

Beyond the dominant hydrogen bonds, the supramolecular architecture of nitrophenyl ureas is refined by a host of weaker, yet structurally significant, interactions. These interactions, including halogen and chalcogen bonds, play a crucial role in directing crystal packing and molecular conformation.

Halogen Bonding: In structures related to nitrophenyl ureas, halogen bonds, particularly involving iodine, have been shown to be a powerful tool in crystal engineering. For instance, in N-4-iodophenyl-N′-4′-nitrophenylurea, a specific interaction between the iodine atom and an oxygen atom of the nitro group (I⋯O2N) provides auxiliary support to the primary hydrogen-bonded urea tape structure. researchgate.netrsc.org This "soft" interaction can effectively steer the crystallization process towards a desired motif, demonstrating that weak interactions can decisively influence the self-assembly of molecules held together by strong hydrogen bonds. rsc.org

Chalcogen Bonding: Chalcogen bonding is a non-covalent interaction involving the electrophilic region of a chalcogen atom (like sulfur, selenium, or tellurium) and a Lewis base. d-nb.infonih.gov While direct studies on this compound are limited, the principles of chalcogen bonding are applicable. It has been demonstrated that dual chalcogen-bonding interactions can be used for the conformational control of urea derivatives. chemrxiv.orgchemrxiv.org In these systems, interactions form between the chalcogen atoms and the urea carbonyl oxygen, locking the molecule into a specific, often planar, conformation. chemrxiv.org Given the Lewis basic nature of the nitro group's oxygen atoms, it is plausible that chalcogen bonds could also form with this part of the molecule, further influencing supramolecular assemblies. d-nb.infonih.gov

Self-Assembly and Aggregation Phenomena

The capacity of urea molecules to form robust, directional hydrogen bonds is the primary driver for their self-assembly into well-defined supramolecular structures. For nitrophenyl ureas, this inherent tendency is modulated by the electronic properties of the substituents and the surrounding environment.

The urea functional group is well-known for its ability to form a characteristic one-dimensional hydrogen-bonded chain often referred to as a "urea tape" or an α-network. researchgate.net In this motif, each urea molecule donates two N-H hydrogen bonds to the carbonyl oxygen of the next molecule in the chain, forming a robust, cyclic, eight-membered ring pattern. researchgate.net

However, in nitrophenyl ureas, a competition arises between this traditional urea tape synthon and an alternative hydrogen-bonding pattern involving the nitro group. In many crystal structures of N-aryl-N′-p-nitrophenyl ureas, the N–H donors form hydrogen bonds with the oxygen atoms of the NO2 group instead of the urea carbonyl. researchgate.netacs.org This results in a "urea···nitro" synthon, which can disrupt or entirely replace the expected α-network. researchgate.netacs.org The prevalence of one motif over the other is a delicate balance of hydrogen bond energies, molecular conformation, and other weak intermolecular forces. researchgate.netacs.org

| Supramolecular Motif | Description | Key Interactions | Reference |

| Urea Tape (α-network) | One-dimensional chains where urea molecules are linked by hydrogen bonds. | N−H···O=C | researchgate.net |

| Urea···Nitro Synthon | N-H donors from the urea group form hydrogen bonds with the oxygen acceptors of the nitro group. | N–H···O–N | researchgate.netacs.org |

| Urea···Solvent Synthon | In the presence of certain solvents, N-H donors can form hydrogen bonds with solvent oxygen atoms. | N–H···O (solvent) | researchgate.netacs.org |

Substituents on the phenyl rings have a profound impact on the self-assembly and packing of nitrophenyl ureas. The electronic nature of the substituent can alter the acidity of the urea N-H protons and the hydrogen bond acceptor strength of the carbonyl and nitro groups. nih.govrsc.org

Furthermore, the specific type of substituent can steer the supramolecular synthon that is formed. The introduction of functional groups capable of specific interactions, such as the C−I···O halogen bond, can favor the formation of the urea tape motif over the competing urea···nitro motif. researchgate.netrsc.orgacs.org This highlights a key principle in crystal engineering: the strategic use of weak, soft interactions to direct the assembly driven by strong hydrogen bonds. acs.org

The choice of solvent can significantly influence both the conformation of individual nitrophenyl urea molecules and their subsequent self-assembly into larger structures. Solvents can compete for hydrogen bonding sites and alter the energetics of different molecular conformations. researchgate.netmdpi.com

For example, the inclusion of dimethyl sulfoxide (DMSO), a strong hydrogen bond acceptor, into the crystal lattice of N-aryl-N′-p-nitrophenyl ureas can lead to the formation of "urea···solvent" synthons, disrupting the otherwise preferred urea···nitro or urea···urea interactions. researchgate.net The presence of DMSO has also been observed to change the molecular conformation, specifically by decreasing the dihedral angle between the two aryl planes, making the molecule more planar. researchgate.net This conformational change, in turn, affects how the molecules pack in the solid state. The solvent, therefore, plays an indispensable role in shaping the final supramolecular architecture. nih.gov

Anion Recognition and Host-Guest Chemistry with Urea Receptors

The urea moiety is a cornerstone in the design of synthetic receptors for anion recognition. The two N-H groups of a simple urea can act as a hydrogen-bond donor "cleft" to bind anions. The presence of a 4-nitrophenyl group enhances this capability by increasing the acidity of the N-H protons, making them stronger hydrogen bond donors.

The effective design of urea-based anion receptors relies on several key principles aimed at maximizing binding affinity and selectivity.

Hydrogen Bonding: The primary interaction is the formation of two N-H···Anion hydrogen bonds. The strength of this interaction is enhanced by attaching electron-withdrawing groups, such as the 4-nitrophenyl group, to the urea core. This increases the positive partial charge on the hydrogen atoms, making them more potent donors. nih.govnih.gov

Preorganization: Receptors are often designed with a certain degree of structural rigidity. A preorganized host molecule has its binding sites oriented for complexation without requiring a significant conformational change, which would be entropically unfavorable.

Geometric Complementarity: The spatial arrangement of the urea donor groups should match the geometry of the target anion. For instance, receptors designed for tetrahedral anions like sulfate might incorporate multiple urea groups arranged in a complementary fashion. researchgate.net

Cooperative Binding: Incorporating multiple urea units into a single receptor molecule can lead to cooperative binding, where the binding of an anion to one site enhances the affinity of the other sites. researchgate.net

Signaling Units: For sensing applications, chromogenic or fluorogenic groups are often incorporated into the receptor's structure. Anion binding then causes a change in the electronic properties of this unit, resulting in a detectable color or fluorescence change. The nitrophenyl group itself can act as a chromophore in this context. nih.gov

Calculations have shown that for optimal hydrogen bonding, the N−H···A bonds should be linear. acs.org The syn conformation of the urea N-H protons is generally considered to provide a more stable hydrogen bonding arrangement for chelation compared to the anti form. acs.org These fundamental principles guide the synthesis of increasingly sophisticated and selective anion receptors based on the nitrophenyl urea framework. rsc.org

Quantitative Binding Studies (e.g., Complex Stability Constants from NMR Titrations)

The study of supramolecular interactions involving this compound has revealed its capacity to act as a receptor for anionic species, primarily through hydrogen bonding. The determination of the strength of these interactions, often expressed as complex stability or association constants (Kₐ), is crucial for understanding the thermodynamics of the host-guest complex formation. Nuclear Magnetic Resonance (NMR) titration is a powerful technique employed for such quantitative analyses in solution.

Detailed investigations into the anion binding properties of 1-Methyl-3-(4-nitrophenyl)urea have been undertaken using ¹H NMR titrations with a variety of anions, including fluoride, chloride, dihydrogen phosphate (B84403), acetate, and hydroxide, in the form of their tetrabutylammonium salts tandfonline.com. The rationale behind these studies is that the hydrogen-bonding interactions between the urea N-H protons and the anion would lead to a downfield shift in the resonance signals of these protons, with the magnitude of the shift being proportional to the concentration of the complexed species.

However, the quantitative determination of binding constants for this compound with several anions via this method has proven to be challenging. For certain strongly basic anions like fluoride and hydroxide, the interaction with the urea leads to deprotonation rather than simple hydrogen bonding, which complicates the interpretation of the NMR spectra and prevents the calculation of a simple association constant tandfonline.com. Additionally, for other anions, issues such as proton exchange and only small changes in the chemical shifts of the N-H signals have been observed, which also hinder the accurate calculation of stability constants tandfonline.com.

Despite the difficulties in obtaining precise quantitative data from NMR titrations, the studies have provided significant qualitative evidence of anion binding. The downfield shifts of the N-H proton signals, although sometimes small, are indicative of hydrogen-bond formation between the urea and the anionic guests tandfonline.com.

Further evidence of complex formation comes from single-crystal X-ray diffraction analysis. For instance, the interaction of 1-Methyl-3-(4-nitrophenyl)urea with tetrabutylammonium fluoride in the presence of atmospheric carbon dioxide led to the formation of a bicarbonate complex tandfonline.com. Similarly, a crystalline complex with acetate has also been isolated and structurally characterized tandfonline.com. In the solid state, these structures confirm the role of the urea N-H groups as hydrogen bond donors to the anions.

The following table summarizes the findings from the anion binding studies of this compound.

| Anion | Method of Study | Observations | Quantitative Data (Stability Constant, Kₐ) |

|---|---|---|---|

| Fluoride (F⁻) | ¹H NMR Titration | Deprotonation of the urea N-H group. | Not determined due to deprotonation. |

| Chloride (Cl⁻) | ¹H NMR Titration | Small downfield shifts of N-H protons, indicating weak interaction. | Not accurately determined due to small shifts. |

| Dihydrogen Phosphate (H₂PO₄⁻) | ¹H NMR Titration | Downfield shifts of N-H protons. | Not accurately determined. |

| Acetate (CH₃COO⁻) | ¹H NMR Titration, X-ray Crystallography | Downfield shifts of N-H protons in solution. Solid-state structure confirms hydrogen bonding. | Not accurately determined from NMR; complex confirmed by crystallography. |

| Hydroxide (OH⁻) | ¹H NMR Titration | Deprotonation of the urea N-H group. | Not determined due to deprotonation. |

| Bicarbonate (HCO₃⁻) | X-ray Crystallography | Solid-state structure confirms hydrogen bonding. Formed in situ from fluoride solution and atmospheric CO₂. | Not applicable (solid-state study). |

Biological and Pharmacological Research of N Methyl N 4 Nitrophenyl Urea and Analogues

Structure-Activity Relationships (SAR)

The biological activity of N-Methyl-N'-(4-nitrophenyl)urea and its analogues is intricately linked to their chemical structures. The interplay of different functional groups and their positions on the molecular scaffold dictates the potency and selectivity of these compounds.

Impact of Nitrophenyl Moiety on Biological Potency

The nitrophenyl group is a critical determinant of the biological activity in this class of compounds. The position of the nitro group on the phenyl ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. For instance, in a series of N-aryl-N'-arylmethylurea derivatives, compounds with a nitro group exhibited different antiproliferative activity compared to those with other substituents like fluorine. nih.gov Specifically, the presence of a nitro group on the phenyl ring can result in weaker inhibitory activity against certain cancer cell lines compared to compounds with fluorine atoms. nih.gov

The electronic nature of the substituent on the phenyl ring plays a crucial role. The introduction of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to increase antiproliferative activity against various cancer cell lines. nih.gov This suggests that modulating the electron density of the phenyl ring is a key strategy in designing potent urea-based therapeutic agents.

Role of Methyl and Hydroxy Substitutions on Pharmacokinetic/Pharmacodynamic Profiles

Substitutions on the urea (B33335) nitrogen atoms, such as methyl and hydroxy groups, can profoundly affect the pharmacokinetic and pharmacodynamic properties of these compounds. N-methylation, for instance, can lead to a decrease in anti-tuberculosis activity. nih.gov The introduction of a methyl group can disrupt the planarity of the molecule, which may affect its binding to target enzymes. nih.gov

Furthermore, the presence of a methyl group can influence solubility. For example, the methylation of N-1-naphthyl urea resulted in a significant increase in solubility, which is a crucial factor for drug development. nih.gov Hydroxy substitutions, while not as extensively studied in the context of this compound itself, are known to be important for the activity of related compounds, such as in the development of soluble epoxide hydrolase inhibitors where substituted phenyl groups improved the pharmacokinetic profile. nih.gov

Comparative SAR with Related Urea Derivatives (e.g., 1,3-Bis(4-nitrophenyl)urea)

A comparative analysis of the structure-activity relationships of this compound with its close analogue, 1,3-Bis(4-nitrophenyl)urea, reveals important insights. The primary difference lies in the substitution on the urea nitrogens. While this compound has one methyl group and one 4-nitrophenyl group, 1,3-Bis(4-nitrophenyl)urea possesses two 4-nitrophenyl groups.

This seemingly small difference can have a significant impact on the molecule's properties. For example, the symmetry of 1,3-Bis(4-nitrophenyl)urea, due to the two para-nitro groups, enhances its crystallinity. The presence of two nitrophenyl groups in 1,3-Bis(4-nitrophenyl)urea also leads to a higher molecular weight compared to its mononitrophenyl counterparts.

Potential as Therapeutic Agents

The unique structural features of this compound and its analogues have made them promising candidates for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial and Antibacterial Activities

Urea derivatives have been investigated for their potential as antimicrobial agents. While specific data on the antimicrobial activity of this compound is limited, related compounds have shown notable effects. For instance, metal complexes of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea displayed significantly higher antibacterial activities against both Gram-positive and Gram-negative bacteria compared to the ligand itself. nih.gov This suggests that the core urea structure can be a scaffold for developing potent antibacterial agents.

Research on other urea derivatives has also highlighted their potential. For example, a series of compounds with a 1-adamantyl-3-phenyl urea core demonstrated potent activity against Mycobacterium tuberculosis. nih.gov

Anticancer and Antiproliferative Activities

The antiproliferative effects of urea derivatives are a major area of research. A study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives revealed that several compounds exhibited excellent activity against multiple cancer cell lines, with some showing IC50 values of less than 3 μM. nih.gov The introduction of a 1-methylpiperidin-4-yl group significantly enhanced the antiproliferative activities against various cancer cell lines. nih.gov

Furthermore, the presence of electron-withdrawing groups on the phenyl ring, such as trifluoromethyl, was found to significantly increase the antiproliferative activity. nih.gov Conversely, a nitro group was found to result in weaker activity compared to fluorine-substituted compounds in some cases. nih.gov

Table 1: Investigated Biological Activities of this compound and Analogues

| Compound/Analogue Class | Biological Activity | Key Findings | References |

|---|---|---|---|

| N-aryl-N'-arylmethylurea derivatives | Anticancer | Introduction of electron-withdrawing groups increases activity. Nitro group may lead to weaker activity compared to fluorine. | nih.gov |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea metal complexes | Antibacterial | Metal complexes show higher activity than the ligand against Gram-positive and Gram-negative bacteria. | nih.gov |

| 1-Adamantyl-3-phenyl urea derivatives | Anti-tuberculosis | Potent activity against Mycobacterium tuberculosis. | nih.gov |

| N-Methyl-N-1-naphthyl urea | Cytokine signaling disruption | Acts as a disruptor of cytokine-mediated STAT1 signaling. | nih.gov |

| Substituted phenyl-containing urea-based sEH inhibitors | Anti-inflammatory | Improved pharmacokinetic profile and in vivo efficacy compared to adamantyl-containing inhibitors. | nih.gov |

Antiviral Activities

Analogues of this compound, specifically thiophen urea (TU) derivatives, have demonstrated significant antiviral activity, particularly against the Hepatitis C Virus (HCV). nih.gov An extensive screening of 296 TU derivatives identified several compounds with potent anti-HCV activity across major genotypes. nih.gov

In the pursuit of novel HCV entry inhibitors, a lead compound, J2H-1701, was identified from a series of thiophen urea derivatives. This selection was based on its pharmacological, metabolic, pharmacokinetic, and safety profiles. nih.gov The research highlighted the potential of these urea-based compounds to act as effective agents against HCV by inhibiting the viral entry process into hepatocytes. nih.gov

Below is a table summarizing the anti-HCV activities of a key thiophen urea derivative compared to the standard drug, Sofosbuvir.

| Compound | Target Genotype | EC50 (nM) | CC50 (nM) |

| J2H-1701 | GT 1a | 0.43 | >10,000 |

| Sofosbuvir | GT 1a | 173 | >10,000 |

| Table 1: Antiviral activity of a thiophen urea derivative against HCV genotype 1a. EC50 represents the concentration for 50% of maximal effect, while CC50 is the cytotoxic concentration for 50% of cells. Data sourced from nih.gov. |

Anti-inflammatory Properties

Research into N-acylhydrazone analogues, which share structural similarities with urea derivatives, has indicated promising anti-inflammatory effects. nih.gov For instance, the compound LASSBio-1524, a nitrophenyl-N-acylhydrazone, has been described as a potent anti-inflammatory prototype in various models of inflammation. nih.gov The investigation of new regioisomeric analogues aimed to reduce potential toxicity associated with nitroaromatic derivatives while retaining anti-inflammatory activity. nih.gov

Studies on these analogues in acute inflammation models, such as formalin-induced licking and carrageenan-induced inflammation, have shown significant anti-inflammatory activity. nih.gov One particular analogue, LASSBio-2039, was found to reduce cell migration in vitro, suggesting a direct effect on leukocyte migratory capacity. nih.gov The anti-inflammatory potential of these compounds is a key area of ongoing research.

Modulation of Enzyme Activity

This compound and its analogues have been investigated for their ability to modulate the activity of various enzymes, which is a common mechanism for therapeutic intervention.

hTS enzyme, BRaf kinase, EGFR kinase: While direct modulation of human thymidylate synthase (hTS), BRaf kinase, or EGFR kinase by this compound is not explicitly detailed in the provided context, the broader class of urea-containing compounds is well-recognized for its role as kinase inhibitors. For example, Sorafenib, a diaryl urea, is a multi-target receptor tyrosine kinase inhibitor. nih.gov This suggests the potential for urea derivatives to be designed as inhibitors for a range of kinases.

Other Enzymes: Phenyl-urea compounds have been identified as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus, which could help reverse antibiotic resistance. nih.govresearchgate.net Furthermore, some urea-containing derivatives are being explored as potent inhibitors of the epoxide hydrolase enzyme (sEH), which is a therapeutic target for conditions like hypertension and inflammatory diseases. nih.gov Research has also been conducted on N-(n-butyl)thiophosphoric triamide (NBPT), a urea-related compound, as a urease inhibitor. nih.gov

Mechanisms of Biological Action at the Cellular and Molecular Level

The biological effects of this compound and its analogues are underpinned by their interactions at the cellular and molecular levels.

Interaction with Specific Biological Targets

The urea functional group plays a crucial role in the biological activity of these compounds by forming stable hydrogen bonds with the recognition elements of biological targets like proteins and enzymes. nih.gov This interaction is key to the stabilization of ligand-receptor complexes. nih.gov

Enzymes and Proteins: As mentioned, phenyl-urea analogues have been shown to target and inhibit Penicillin-Binding Protein 4 (PBP4) in bacteria. nih.govresearchgate.net In the context of cancer, the urea moiety in drugs like Lenvatinib engages in multiple hydrogen bond interactions with the carboxylic moiety of specific amino acid residues (Glu531 and Asp641) in the fibroblast growth factor receptor-1 (FGFR-1). nih.gov

Cellular Pathway Modulation

The antitumor activity of certain related compounds involves the modulation of key cellular pathways that control cell proliferation and survival.

G1/S phase arrest and Intrinsic Apoptosis: While not directly about this compound, studies on other relevant compounds demonstrate these mechanisms. For instance, the CDK7 inhibitor BS-181 has been shown to induce G1 cell cycle arrest and apoptosis in leukemia cells. nih.gov This arrest prevents cells from progressing from the G1 to the S phase of the cell cycle. nih.gov G1-phase arrest can provide an opportunity for cellular repair or trigger the apoptotic pathway. nih.gov This process is often linked to the upregulation of cell-surface death receptors like TRAIL/DR5 and can activate the intrinsic, mitochondria-dependent pathway of apoptosis. nih.gov

Drug Distribution and Membrane Permeability

The effectiveness of a drug is also dependent on its ability to reach its target within the cell, which involves crossing cellular barriers.

Mycobacterial Cell Walls: The unique and complex cell wall of Mycobacterium tuberculosis presents a significant barrier to many antibiotics. nih.gov Research on diphenyl urea compounds has shown they can target the assembly of the mycolic acid cell wall in M. tuberculosis. nih.gov Understanding the chemical features that influence a compound's ability to permeate the mycomembrane is crucial for designing more effective antitubercular drugs. nih.gov Studies have shown that inhibiting cell wall synthesis can increase the permeability of the mycobacterial cell wall, potentially enhancing the uptake and efficacy of other antibiotics. researchgate.net For instance, inhibitors of the MmpL3 protein, which is involved in transporting mycolic acids, have been found to increase cell permeability. researchgate.net

BSA/DNA Binding Studies of this compound and Analogues

The interaction of small molecules with biomacromolecules like proteins and nucleic acids is a critical area of research in pharmacology, providing insights into the mechanisms of drug action, distribution, and metabolism. While direct experimental data on the binding of this compound to Bovine Serum Albumin (BSA) and Deoxyribonucleic Acid (DNA) is not extensively available in the public domain, studies on analogous urea derivatives and compounds containing nitrophenyl moieties offer valuable perspectives on the potential binding modes and affinities.

Interaction with Bovine Serum Albumin (BSA)

BSA is a widely used model protein for studying drug-protein interactions due to its structural homology with human serum albumin (HSA). The binding of a compound to serum albumin can significantly influence its pharmacokinetic profile, including its distribution and elimination from the body.

Fluorescence quenching is a common technique to investigate the binding of ligands to BSA. BSA has intrinsic fluorescence primarily due to its tryptophan residues. nih.gov The quenching of this fluorescence upon the addition of a ligand can indicate an interaction. Studies on various urea derivatives have shown that they can quench the intrinsic fluorescence of BSA, suggesting binding to the protein. nih.gov The mechanism of quenching is often found to be static, indicating the formation of a ground-state complex between the ligand and BSA. nih.govresearchgate.net

The binding of N-aryl-N'-alkyl ureas to BSA is typically governed by a combination of forces, including hydrogen bonding and hydrophobic interactions. nih.gov The urea moiety itself is capable of forming hydrogen bonds, while the aromatic nitrophenyl group can engage in hydrophobic and van der Waals interactions within the binding pockets of BSA. nih.gov The presence of the methyl group on the urea nitrogen could also influence the binding affinity and conformation.

The binding parameters, such as the binding constant (K_b) and the number of binding sites (n), can be determined from fluorescence quenching data. For analogous compounds, the binding constants are often in the range of 10^4 to 10^5 M⁻¹, indicating a moderate to strong interaction with BSA. swu.ac.th

Table 1: Representative Binding Parameters of Urea Derivatives with BSA

| Compound Class | Binding Constant (K_b) (M⁻¹) | Number of Binding Sites (n) | Predominant Interaction |

| Phenylurea Derivatives | 10⁴ - 10⁵ | ~1 | Hydrophobic, Hydrogen Bonding |

| Nitrophenyl Derivatives | 10⁴ - 10⁵ | ~1 | Hydrophobic, Electrostatic |

Note: This table presents generalized data from studies on analogous compounds and does not represent specific experimental values for this compound.

Interaction with DNA

The interaction of small molecules with DNA can lead to various biological effects, including mutagenesis and cytotoxicity. Calf thymus DNA (ctDNA) is commonly used as a model for studying these interactions. tu.edu.yenih.govnih.govrsc.orgresearchgate.net While specific studies on the DNA binding of this compound are scarce, research on related nitroaromatic compounds and urea derivatives provides some clues.

The binding of small molecules to DNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions. The planar aromatic ring of the nitrophenyl group could potentially intercalate between the base pairs of the DNA double helix. Alternatively, the molecule could bind to the major or minor grooves of DNA, stabilized by hydrogen bonds and van der Waals forces. rsc.org The urea moiety could participate in hydrogen bonding with the phosphate (B84403) backbone or the bases of DNA.

Spectroscopic techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are often employed to study DNA-ligand interactions. Changes in the absorption or emission spectra of the compound or DNA upon binding can provide evidence of complex formation.

Computational Pharmacological Profiling

Computational methods have become indispensable tools in modern drug discovery and development, allowing for the prediction of the pharmacological and toxicological properties of compounds before their synthesis and experimental testing.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in understanding the molecular basis of a compound's activity and in identifying potential protein targets.

While specific molecular docking studies for this compound are not widely reported, studies on similar phenyl-urea based molecules have demonstrated their potential to target various proteins. For instance, phenyl-urea derivatives have been investigated as inhibitors of penicillin-binding protein 4 (PBP4) in Staphylococcus aureus. nih.govresearchgate.net In such studies, the urea moiety often forms crucial hydrogen bonds with key amino acid residues in the active site of the protein, while the phenyl group engages in hydrophobic interactions.

Table 2: Potential Interacting Residues in a Hypothetical Protein Target for this compound based on Analogous Systems

| Functional Group of Ligand | Potential Interacting Residues | Type of Interaction |

| Nitrophenyl group | Phe, Tyr, Trp, Leu, Val | Hydrophobic, π-π stacking |

| Urea moiety | Asp, Glu, Asn, Gln, Ser, Thr | Hydrogen Bonding |